molecular formula C12H16O2S B13281576 tert-butyl (2E)-3-(5-methylthien-2-yl)prop-2-enoate

tert-butyl (2E)-3-(5-methylthien-2-yl)prop-2-enoate

Cat. No.: B13281576
M. Wt: 224.32 g/mol
InChI Key: CWTOBKKLDAHQCO-BQYQJAHWSA-N
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Description

tert-Butyl (2E)-3-(5-methylthien-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a tert-butyl ester group and a 5-methylthien-2-yl substituent. This compound belongs to the prop-2-enoate family, which is widely studied for applications in polymer chemistry, UV filters, and pharmaceutical intermediates. The (2E)-configuration ensures planarity of the conjugated system, influencing its electronic properties and reactivity. Its synthesis typically employs methods such as Horner-Wadsworth-Emmons olefination, as demonstrated in analogous compounds (e.g., tert-butyl (2E)-3-[4-(acetoxy)-2-bromo-5-methoxyphenyl]prop-2-enoate, synthesized with 90% yield) .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

tert-butyl (E)-3-(5-methylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C12H16O2S/c1-9-5-6-10(15-9)7-8-11(13)14-12(2,3)4/h5-8H,1-4H3/b8-7+

InChI Key

CWTOBKKLDAHQCO-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate typically involves the esterification of (2E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of tert-Butyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as strong acids or ion-exchange resins can be used to facilitate the esterification reaction. The process may also include purification steps like distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkanes.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The thiophene ring is a common motif in many pharmaceuticals, and the ester group can be modified to enhance biological activity.

Industry

In materials science, tert-Butyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate can be used in the development of polymers and other advanced materials. Its structural properties can impart desirable characteristics such as flexibility and stability to the resulting materials.

Mechanism of Action

The mechanism by which tert-Butyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate exerts its effects depends on its specific application. In chemical reactions, the ester group can act as an electrophile, facilitating nucleophilic attack. In biological systems, the thiophene ring may interact with various molecular targets, influencing pathways related to inflammation, enzyme activity, or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to UV filters and stabilizers (UVFs/UVSs) and related esters (Table 1). Key structural variations include:

  • Ester groups : tert-butyl vs. 2-ethylhexyl or 3-methylbutyl.
  • Substituents: 5-methylthien-2-yl vs. methoxyphenyl, cyano-diphenyl, or camphor derivatives.

Table 1: Comparative Analysis of Prop-2-enoate Derivatives

Compound Name Ester Group Substituent Molecular Weight (g/mol) Application
tert-Butyl (2E)-3-(5-methylthien-2-yl)prop-2-enoate tert-butyl 5-methylthien-2-yl ~238.3* Polymer precursor, UV filter (inferred)
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) 2-ethylhexyl Cyano-diphenyl 361.5 UV filter (commercial)
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) 3-methylbutyl 4-methoxyphenyl 262.3 UV filter
4-Methylbenzylidene camphor (4-MBC) Camphor derivative Benzylidene-methyl 254.4 UV filter

*Estimated based on structural formula.

Key Observations:

Electronic Properties: The 5-methylthien-2-yl group introduces sulfur heteroatoms, which may lower the UV absorption maximum (λmax) relative to methoxyphenyl or cyano-diphenyl groups due to reduced conjugation .

Synthetic Efficiency: High-yield syntheses (e.g., 90% for tert-butyl derivatives) suggest robustness in preparation, comparable to other prop-2-enoates .

Stability and Environmental Impact

  • Hydrolytic Stability : tert-Butyl esters are less prone to hydrolysis than methyl or ethyl esters, enhancing shelf-life in formulations.
  • Environmental Persistence : Linear esters (e.g., 2-ethylhexyl) are detected in marine mammals, raising concerns about bioaccumulation. The tert-butyl group may reduce bioavailability but requires empirical study .

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